4-Aminothiazole-5-carboxylic acid

Overview

Description

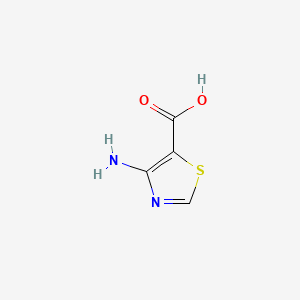

4-Aminothiazole-5-carboxylic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminothiazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of α-bromo-α-formylacetate with thiourea, which produces the thiazole ring structure . Another method includes the condensation of ethyl acetoacetate with formamidine disulfide hydrobromide . These reactions typically require specific conditions such as elevated temperatures and the presence of condensing agents like bromine.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves polymer-supported approaches. These methods offer advantages such as increased product yields, greater selectivity, and simpler work-up procedures . The use of solid-supported synthetic protocols also allows for the recovery and reuse of catalysts, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Aminothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

4-Aminothiazole-5-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: this compound and its derivatives have shown potential as antimicrobial, antifungal, and anticancer agents

Industry: It is utilized in the production of dyes, fungicides, and herbicides.

Mechanism of Action

The mechanism of action of 4-aminothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for estrogen receptors and adenosine receptor antagonists . Additionally, it has been shown to inhibit bacterial enzymes involved in peptidoglycan synthesis, leading to the disruption of bacterial cell wall integrity and ultimately causing cell death .

Comparison with Similar Compounds

4-Aminothiazole-5-carboxylic acid can be compared with other similar compounds within the thiazole family, such as:

2-Aminothiazole: Known for its antimicrobial and anticancer properties.

5-Aminothiazole-4-carboxamide: Used in the treatment of type-2 diabetes and as an active compound against Mycobacterium tuberculosis.

Thiazole derivatives: These compounds exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, and antiviral effects.

The uniqueness of this compound lies in its specific functional groups and the diverse range of reactions it can undergo, making it a valuable compound in various scientific and industrial applications.

Biological Activity

4-Aminothiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiazole family, which is known for various biological activities. The compound's structure includes an amino group and a carboxylic acid group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Some notable mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways, which can be beneficial in treating diseases like cancer and tuberculosis .

- Protein-Ligand Interactions : It acts as a ligand for various receptors, including estrogen receptors and adenosine receptors, influencing cellular signaling pathways.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml .

- Anticancer Potential : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain derivatives showed IC50 values below 20 µM against mammary and colon carcinoma cells .

- Antiviral Effects : Some studies have reported antiviral properties, particularly against influenza strains, suggesting potential applications in treating viral infections .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and its derivatives:

- Tuberculosis Research : A study identified derivatives with potent activity against M. tuberculosis, emphasizing the compound's potential as a scaffold for developing new anti-tubercular agents .

- Cancer Cell Studies : In vitro studies have shown that certain derivatives can effectively inhibit the growth of cancer cells. For example, a derivative exhibited an IC50 of 20.2 µM against MCF-7 breast cancer cells .

- Nonsense Mutation Readthrough : Research demonstrated that aminothiazole derivatives could enhance readthrough efficiency at premature termination codons in genetic diseases, indicating a novel therapeutic approach for genetic disorders .

Summary of Biological Activities

Properties

IUPAC Name |

4-amino-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-3-2(4(7)8)9-1-6-3/h1H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHKDNUXHXEYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299156 | |

| Record name | 4-Amino-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353101-89-9 | |

| Record name | 4-Amino-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353101-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.